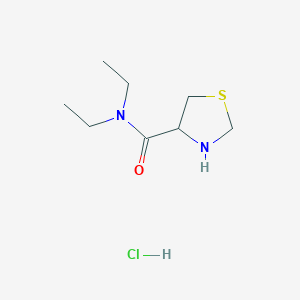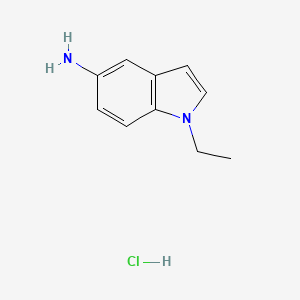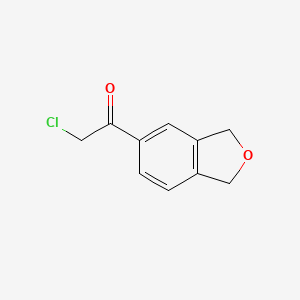
Oxazole-4-carbohydrazide
Vue d'ensemble
Description
Oxazole-4-carbohydrazide is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés immunosuppressives
Les dérivés de l'oxazole-4-carbohydrazide ont été étudiés pour leurs propriétés immunosuppressives. Ces composés ont montré un potentiel dans l'inhibition de la prolifération des cellules mononucléaires du sang périphérique (CMSP), ce qui est un aspect crucial dans le développement de médicaments immunosuppresseurs . Par exemple, certains dérivés ont démontré la capacité d'inhiber la production de facteur de nécrose tumorale (TNF α) induite par le lipopolysaccharide (LPS) dans des cultures de cellules sanguines humaines entières, ce qui peut être bénéfique pour contrôler les réponses inflammatoires .
Activité anticancéreuse
La modification structurelle de l'this compound a conduit à la création de dérivés possédant des activités anticancéreuses prometteuses. Ces composés ont été testés dans divers modèles in vitro utilisant des cellules humaines, où ils ont montré une toxicité différentielle envers les lignées cellulaires cancéreuses, indiquant leur potentiel comme agents thérapeutiques dans le traitement du cancer .
Nanocatalyseurs magnétiques en synthèse
L'this compound a été utilisé dans la synthèse de dérivés d'oxazole utilisant des nanocatalyseurs magnétiques. Cette approche est importante en chimie pharmaceutique pour le développement de nouveaux agents thérapeutiques. L'utilisation de nanocatalyseurs magnétiques offre une méthode efficace et écologique pour la préparation de ces composés biologiquement actifs .
Propriétés antibactériennes et antifongiques
La recherche a indiqué que les dérivés de l'this compound peuvent présenter des propriétés antibactériennes et antifongiques. Ces activités sont cruciales pour le développement de nouveaux antibiotiques et antifongiques, qui sont de plus en plus importants en raison de l'augmentation des souches de bactéries et de champignons résistantes aux médicaments .
Agriculture : agents de protection des plantes
Dans le secteur agricole, les dérivés de l'this compound se sont avérés agir comme des agents de protection des plantes. Ils possèdent une activité herbicide, insecticide et fongicide, qui peut être vitale pour protéger les cultures contre divers ravageurs et maladies .
Chimie verte : Synthèse des oxazoles
L'this compound est également utilisé dans la synthèse verte des oxazoles. Ce processus implique des réactions multicomposants dans des conditions sans solvant, ce qui s'aligne sur les principes de la chimie verte en réduisant l'utilisation de solvants dangereux et en favorisant des procédés chimiques plus sûrs et plus durables .
Mécanisme D'action
Target of Action
Oxazole-4-carbohydrazide primarily targets peripheral blood mononuclear cells (PBMCs) and Jurkat cells . PBMCs are critical components of the immune system, and Jurkat cells are a model for T lymphocytes, which play a central role in cell-mediated immunity .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of PBMCs induced by phytohemagglutinin A (PHA) . It also inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production in human whole blood cell cultures . In Jurkat cells, this compound increases the expression of caspases, Fas, and NF-κB1 . This suggests that a proapoptotic action may account for its immunosuppressive action .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell proliferation and apoptosis . By inhibiting the proliferation of PBMCs and inducing the expression of caspases, Fas, and NF-κB1 in Jurkat cells, this compound influences the pathways that regulate cell growth and programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit cell proliferation and induce apoptosis suggests that it can effectively reach its cellular targets
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This leads to a decrease in the number of proliferating cells and an increase in the number of cells undergoing programmed cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by excessive cell proliferation.
Orientations Futures
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future design of isoxazoles as drug molecules is a topic of ongoing research .
Analyse Biochimique
Cellular Effects
Some isoxazole derivatives have been shown to modulate the content of T cell subsets and B cells in lymphoid organs, and elevate the humoral immune response in mice
Molecular Mechanism
Some isoxazole derivatives have been shown to elicit strong increases in the expression of caspases, Fas, and NF-κB1, indicating that a proapoptotic action may account for their immunosuppressive action
Dosage Effects in Animal Models
Some isoxazole derivatives have demonstrated dose-dependent actions ranging from immunosuppressive to immunostimulatory
Propriétés
IUPAC Name |
1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXXQQGEZGQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678468 | |
| Record name | 1,3-Oxazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-12-4 | |
| Record name | 4-Oxazolecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these oxazole-4-carbohydrazide derivatives exert their immunosuppressive effects?
A1: Research suggests that these compounds may act through multiple pathways to suppress immune responses. One study [] investigated a series of novel N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. Specifically, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) demonstrated significant immunosuppressive activity by:
Q2: What are the structure-activity relationships observed for these this compound derivatives and their impact on immunosuppressive activity?
A2: While the provided abstracts don't delve into detailed structure-activity relationships (SAR), the study by [] synthesized a series of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. The researchers observed varying degrees of immunosuppressive activity and toxicity among the synthesized compounds. This suggests that modifications to the N′-substituent significantly impact the biological activity of these derivatives. Further research focusing on systematically modifying the core structure and various substituents is needed to establish comprehensive SAR and optimize these compounds for desired activity and safety profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)





![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
